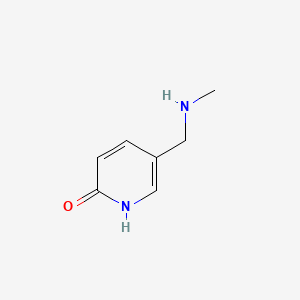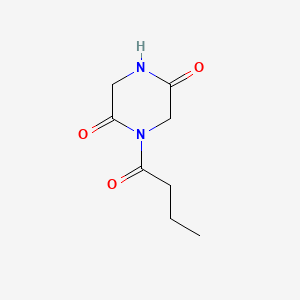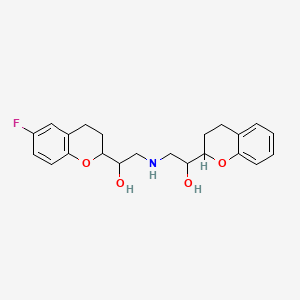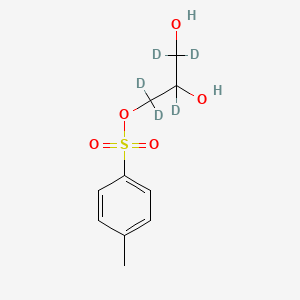
5-((Methylamino)methyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Methylamino)methyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridone ring with a methylaminomethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Methylamino)methyl)pyridin-2(1H)-one typically involves the reaction of 2-pyridone with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-pyridone, formaldehyde, methylamine.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C.
Procedure: 2-pyridone is dissolved in water, followed by the addition of formaldehyde and methylamine. The mixture is stirred and heated to the desired temperature for several hours until the reaction is complete.
Isolation: The product is isolated by filtration, followed by purification using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-((Methylamino)methyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
5-((Methylamino)methyl)pyridin-2(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-((Methylamino)methyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylaminomethyl-2-thiouridine: A similar compound with a thiouridine moiety, known for its role in RNA modification.
5-Carboxymethylaminomethyl-2-thiouridine: Another related compound with a carboxymethyl group, also involved in RNA modification.
2-Thiouridine: A simpler analog with a thiouridine structure.
Uniqueness
5-((Methylamino)methyl)pyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of the pyridone ring
Propriétés
Numéro CAS |
152195-86-3 |
|---|---|
Formule moléculaire |
C7H10N2O |
Poids moléculaire |
138.17 |
Nom IUPAC |
5-(methylaminomethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-8-4-6-2-3-7(10)9-5-6/h2-3,5,8H,4H2,1H3,(H,9,10) |
Clé InChI |
ZONIYDUVLPLSPT-UHFFFAOYSA-N |
SMILES |
CNCC1=CNC(=O)C=C1 |
Synonymes |
2(1H)-Pyridinone,5-[(methylamino)methyl]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl (2R,3R,4R,5S,6R)-6-[[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B589130.png)


![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589135.png)
![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589136.png)

